molecular formula C19H35NO6 B6319316 Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside CAS No. 262363-70-2

Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside

Cat. No.: B6319316
CAS No.: 262363-70-2
M. Wt: 373.5 g/mol
InChI Key: BANWGYMDUHHYOH-NNIGNNQHSA-N
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Description

Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is a chemical compound with the molecular formula C19H35NO6 It is a derivative of glucopyranoside, characterized by the presence of an undec-10-enyl group and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside typically involves the reaction of 2-acetamido-2-deoxy-alpha-D-glucopyranose with undec-10-enyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using chromatographic techniques to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The acetamido group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies related to carbohydrate metabolism and glycosylation processes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, while the undec-10-enyl group can enhance the compound’s lipophilicity and membrane permeability. These properties make it a valuable tool in studying carbohydrate-protein interactions and cellular uptake mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2-deoxy-alpha-D-glucopyranose: A similar compound lacking the undec-10-enyl group.

    2-Acetamido-2-deoxy-beta-D-glucopyranosylamine: Another derivative with a different glycosidic linkage.

Uniqueness

Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is unique due to the presence of the undec-10-enyl group, which imparts distinct physicochemical properties and enhances its potential applications in various fields. The combination of the acetamido and undec-10-enyl groups makes it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-undec-10-enoxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO6/c1-3-4-5-6-7-8-9-10-11-12-25-19-16(20-14(2)22)18(24)17(23)15(13-21)26-19/h3,15-19,21,23-24H,1,4-13H2,2H3,(H,20,22)/t15-,16-,17-,18-,19+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANWGYMDUHHYOH-NNIGNNQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCCCCCCC=C)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCCCCCCCCCC=C)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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